3-Chloro-4-fluorophenyl cyclopentyl ketone

描述

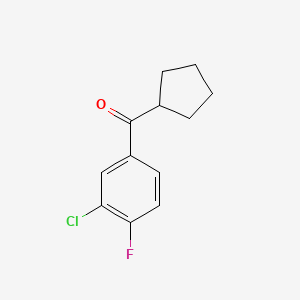

3-Chloro-4-fluorophenyl cyclopentyl ketone is an organic compound with the molecular formula C12H12ClFO It is a ketone derivative characterized by the presence of a chloro and fluoro substituent on the phenyl ring, and a cyclopentyl group attached to the carbonyl carbon

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluorophenyl cyclopentyl ketone typically involves the reaction of 3-chloro-4-fluorobenzoyl chloride with cyclopentyl magnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds via nucleophilic addition of the Grignard reagent to the carbonyl group of the benzoyl chloride, followed by hydrolysis to yield the desired ketone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

化学反应分析

Types of Reactions

3-Chloro-4-fluorophenyl cyclopentyl ketone can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: The ketone can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) in methanol can be used.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol are common reducing agents.

Oxidation: KMnO4 in aqueous solution under acidic or basic conditions.

Major Products Formed

Substitution: Products depend on the nucleophile used; for example, methoxy substitution yields 3-methoxy-4-fluorophenyl cyclopentyl ketone.

Reduction: The major product is 3-chloro-4-fluorophenyl cyclopentyl alcohol.

Oxidation: The major product is 3-chloro-4-fluorobenzoic acid.

科学研究应用

Chemical Properties and Structure

3-Chloro-4-fluorophenyl cyclopentyl ketone has the empirical formula and a molecular weight of approximately 228.68 g/mol. The presence of both chloro and fluoro substituents on the phenyl ring enhances its biological activity by influencing electronic properties and steric effects.

Anti-inflammatory Agents

Research has indicated that derivatives of this compound can serve as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. Compounds designed based on this structure have shown promise in reducing inflammation with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antiviral Activity

Studies have demonstrated that certain derivatives exhibit antiviral properties, particularly against strains like H5N1 avian influenza. The mechanism involves inhibition of viral replication, making these compounds potential candidates for antiviral drug development .

Protein Interaction Studies

This compound has been utilized in studies focusing on protein interactions, particularly as a transglutaminase inhibitor. This application is crucial in understanding diseases associated with abnormal protein crosslinking, such as certain neurodegenerative conditions .

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. Its structural modifications can enhance binding affinity and selectivity towards target enzymes, which is essential for drug design .

Case Studies

作用机制

The mechanism of action of 3-Chloro-4-fluorophenyl cyclopentyl ketone depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would be specific to the context of its use, such as inhibition of a particular enzyme or modulation of a receptor.

相似化合物的比较

Similar Compounds

- 3-Chloro-4-fluorophenyl methyl ketone

- 3-Chloro-4-fluorophenyl ethyl ketone

- 3-Chloro-4-fluorophenyl propyl ketone

Comparison

Compared to its analogs, 3-Chloro-4-fluorophenyl cyclopentyl ketone is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and physical properties. The cyclopentyl group may impart different steric and electronic effects compared to methyl, ethyl, or propyl groups, potentially leading to distinct biological activities and applications.

生物活性

3-Chloro-4-fluorophenyl cyclopentyl ketone (CPCPK) is a compound with significant potential in medicinal chemistry, particularly due to its structural features that enhance biological activity. This article provides an overview of the biological activity of CPCPK, including its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

CPCPK is characterized by the following molecular formula:

- Molecular Formula : C12H12ClF O

- Molecular Weight : 226.67 g/mol

The compound features a cyclopentyl group attached to a ketone functional group, alongside a chlorinated and fluorinated aromatic ring. The presence of both chlorine and fluorine atoms enhances its reactivity and potential biological activity, making it an interesting subject for research.

The mechanism of action of CPCPK is not fully elucidated; however, it is believed to interact with specific enzymes or receptors within biological systems. Such interactions can influence various biochemical pathways, potentially leading to therapeutic effects. Preliminary studies suggest that CPCPK may act as an inhibitor for certain enzymes, including:

- Tyrosinase : Involved in melanin production, which has implications in skin pigmentation disorders.

- Stearoyl-CoA desaturase (SCD) : Important in fatty acid metabolism and implicated in various metabolic disorders.

Antimicrobial Properties

CPCPK and its derivatives have shown effectiveness against various bacterial strains. Notably, some derivatives have been synthesized to target specific microbial pathways, demonstrating significant antimicrobial activity with IC50 values ranging from 0.19 to 1.72 μM against tyrosinase.

Enzyme Inhibition Studies

Research has focused on the structure-activity relationship (SAR) of CPCPK derivatives to optimize their potency as enzyme inhibitors. For instance, modifications on the phenyl ring significantly affect the inhibitory activity against target enzymes:

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| CPCPK Derivative A | 0.19 | Tyrosinase |

| CPCPK Derivative B | 1.72 | Tyrosinase |

These findings indicate that structural modifications can lead to enhanced biological activities, underscoring the importance of SAR studies in drug design.

Study on Tyrosinase Inhibition

In a study focusing on tyrosinase inhibition, CPCPK derivatives were synthesized and evaluated for their inhibitory effects. The results indicated that certain modifications led to increased potency compared to the parent compound. This highlights the potential for developing new therapeutic agents targeting hyperpigmentation conditions.

Metabolic Stability Assessment

Another study assessed the metabolic stability of CPCPK derivatives using liver S9 fractions to determine their intrinsic clearance rates. The results revealed that specific derivatives exhibited favorable metabolic profiles, suggesting their suitability for further development as pharmaceutical agents .

Applications in Drug Development

CPCPK has several applications in scientific research:

- Medicinal Chemistry : It serves as a precursor for developing new drugs targeting metabolic disorders and skin conditions.

- Synthetic Chemistry : Used as an intermediate in synthesizing more complex organic molecules.

- Industrial Applications : Potential use in producing specialty chemicals and materials.

属性

IUPAC Name |

(3-chloro-4-fluorophenyl)-cyclopentylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClFO/c13-10-7-9(5-6-11(10)14)12(15)8-3-1-2-4-8/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXRHERPWKDXHKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC(=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642570 | |

| Record name | (3-Chloro-4-fluorophenyl)(cyclopentyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-62-3 | |

| Record name | (3-Chloro-4-fluorophenyl)(cyclopentyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。